4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate
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Overview
Description
4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate is a complex organic compound that belongs to the class of esters Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-methylbenzoic acid under specific conditions to yield the final ester product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester with a propyl group, used in cosmetics and pharmaceuticals.
Uniqueness
4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C29H24N2O4 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
[4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C29H24N2O4/c1-21-6-5-9-25(18-21)29(33)35-27-14-10-22(11-15-27)19-30-31-28(32)24-12-16-26(17-13-24)34-20-23-7-3-2-4-8-23/h2-19H,20H2,1H3,(H,31,32)/b30-19+ |
InChI Key |
QNEPBQQXOSPOKX-NDZAJKAJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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